N-[(1S,2S)-2-hydroxycyclohexyl]benzamide
Descripción
N-[(1S,2S)-2-Hydroxycyclohexyl]benzamide is a chiral benzamide derivative characterized by a stereospecific hydroxycyclohexyl substituent. Its structure combines a benzamide core with a cyclohexanol-derived moiety, making it a versatile scaffold in medicinal chemistry. This compound has been utilized in the synthesis of allosteric modulators of muscarinic acetylcholine receptors (e.g., M1 PAMs) and antifungal agents, highlighting its pharmacological relevance .
Propiedades
IUPAC Name |
N-[(1S,2S)-2-hydroxycyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2,(H,14,16)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJPGRLOJGSUFK-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Pharmacological and Physicochemical Properties
Antifungal Activity (PC1244)
PC1244 demonstrates potent activity against A. fumigatus strains with TR34/L98H and TR46/Y121F/T289A resistance mutations (MIC ≤0.03–0.5 µg/mL) . Its hydroxycyclohexyl group likely enhances target binding to fungal CYP51A enzymes, a mechanism distinct from simpler benzamides.
Receptor Modulation (VU0486846 vs. MR13)
- MR13 : Improved metabolic stability due to oxybisbenzoyl backbone; retains M1 affinity but with lower synthesis yield (12.6%) .
Physicochemical Data
Critical Analysis of Structural-Activity Relationships (SAR)
- Hydroxycyclohexyl Group : Essential for M1 receptor binding (VU0486846) and antifungal activity (PC1244). Its stereochemistry (1S,2S) is critical for enantioselective interactions .
- Benzamide Modifications : Addition of pyrazole (VU0486846) or triazole (PC1244) enhances target specificity. Conversely, cyclohexanecarbonyl substitution (1z) shifts activity toward synthetic utility .
- Polar Groups : Hydroxyl or methoxy substituents (e.g., in MR13) improve solubility but may reduce synthetic yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
